molecular formula C13H12N2 B14319637 Benzenamine, 4-methyl-N-(3-pyridinylmethylene)- CAS No. 110684-48-5

Benzenamine, 4-methyl-N-(3-pyridinylmethylene)-

Cat. No.: B14319637
CAS No.: 110684-48-5
M. Wt: 196.25 g/mol
InChI Key: NUMMURHAJQGWSX-UHFFFAOYSA-N
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Description

Benzenamine, 4-methyl-N-(3-pyridinylmethylene)-: is an organic compound with the molecular formula C₁₃H₁₂N₂. It is characterized by the presence of a benzenamine group substituted with a 4-methyl group and a 3-pyridinylmethylene group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-methyl-N-(3-pyridinylmethylene)- typically involves the condensation reaction between 4-methylbenzenamine and 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of Benzenamine, 4-methyl-N-(3-pyridinylmethylene)- may involve large-scale condensation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 4-methyl-N-(3-pyridinylmethylene)- can undergo oxidation reactions, leading to the formation of corresponding N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonic acids are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: Benzenamine, 4-methyl-N-(3-pyridinylmethylene)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the interactions between aromatic amines and biological macromolecules. It is also used in the development of fluorescent probes for imaging applications.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features make it a candidate for drug discovery and development.

Industry: In the industrial sector, Benzenamine, 4-methyl-N-(3-pyridinylmethylene)- is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Benzenamine, 4-methyl-N-(3-pyridinylmethylene)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The aromatic nature of the compound allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity.

Comparison with Similar Compounds

    Benzenamine, 4-methyl-: Similar structure but lacks the pyridinylmethylene group.

    Benzenamine, 3-methyl-: Similar structure with a methyl group at the 3-position instead of the 4-position.

    Benzenamine, 4-methoxy-: Contains a methoxy group instead of a methyl group.

Uniqueness: Benzenamine, 4-methyl-N-(3-pyridinylmethylene)- is unique due to the presence of both the 4-methylbenzenamine and 3-pyridinylmethylene groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

110684-48-5

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

N-(4-methylphenyl)-1-pyridin-3-ylmethanimine

InChI

InChI=1S/C13H12N2/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h2-10H,1H3

InChI Key

NUMMURHAJQGWSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CN=CC=C2

Origin of Product

United States

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